(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10(12(13)7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGPESYKXOKOBJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604800-02-4 | |
| Record name | 1-[(1E)-1-Methyl-2-phenylethenyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604800-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for E 1 1 Phenylprop 1 En 2 Yl Cyclopropanamine
Cyclopropanation Strategies for Alkene Precursors
Building the strained cyclopropane (B1198618) ring is a critical phase in the synthesis. These methods typically involve the reaction of a carbene or carbenoid equivalent with a suitable alkene precursor. For the synthesis of (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine, a logical alkene starting material would be a conjugated diene, such as (3E)-4-phenylpenta-1,3-diene, allowing for regioselective cyclopropanation of the less substituted double bond.
Diazo Compound and Ylide-Mediated Approaches
Diazo compounds are highly effective precursors for carbenes, which can then add to alkenes to form cyclopropanes. wikipedia.org This transformation can be achieved through a two-step process involving a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, followed by thermal or photochemical extrusion of nitrogen gas. wikipedia.org Alternatively, metal catalysts can be used to generate a metal-carbene intermediate directly. wikipedia.org
Sulfur ylides offer a complementary metal-free approach for cyclopropanation. organic-chemistry.orgrsc.org Stabilized sulfonium (B1226848) ylides can react efficiently with electron-poor or conjugated dienes to provide vinylcyclopropanes with high regio- and diastereocontrol. organic-chemistry.org This one-step strategy is practical and avoids the handling of potentially explosive diazo compounds. organic-chemistry.org
| Method | Reagent | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Diazo-Mediated (Metal-Free) | Diazomethane derivative | Heat or UV light | Avoids metal catalysts, produces only N₂ as a byproduct. wikipedia.org | Potentially explosive reagents, may require multiple steps. wikipedia.org |
| Ylide-Mediated | Sulfonium ylide | Base, Room Temperature | High regio- and stereoselectivity, mild conditions. organic-chemistry.org | Stoichiometric use of reagents, potential for side reactions. acs.org |
Catalytic Cyclopropanation with Transition Metals (e.g., Rhodium, Copper)
Transition metal catalysis is one of the most powerful tools for cyclopropane synthesis from diazo compounds and alkenes. nih.gov Rhodium(II) and copper(I) complexes are the most widely utilized catalysts for these transformations. nih.govcsic.es
Rhodium Catalysis: Chiral rhodium(II) carboxylate complexes, such as dirhodium tetraacetate and its derivatives, are exceptionally effective catalysts. wikipedia.orgrsc.org They react with diazo compounds to form highly electrophilic rhodium-carbene intermediates, which then undergo a concerted, asynchronous addition to the alkene. nih.gov The use of chiral ligands on the rhodium catalyst can induce high levels of enantioselectivity, making it a premier method for asymmetric cyclopropanation. nih.govnih.govacs.org
Copper Catalysis: Copper-based catalysts have a long history in cyclopropanation and remain a cost-effective and versatile option. rsc.orgnih.gov The mechanism is believed to involve the formation of a copper-carbene intermediate, which is the rate-limiting step. csic.esresearchgate.net The subsequent carbene insertion into the alkene governs the stereochemical outcome. csic.es Recent advances have led to copper-catalyzed systems that offer excellent control over both regioselectivity and enantioselectivity in the cyclopropanation of dienes. acs.org
| Catalyst System | Diazo Reagent | Selectivity Profile | Typical Yield |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | Ethyl diazoacetate | High enantioselectivity (er >95:5), good diastereoselectivity. nih.gov | >80% |
| Cu(I)-Box | Ethyl diazoacetate | Excellent regioselectivity and enantioselectivity, modest diastereoselectivity. acs.orgnih.gov | 70-90% |
| Pd(OAc)₂ | Ethyl diazoacetate | High regioselectivity, low diastereoselectivity. acs.orgnih.gov | ~75% |
Zinc Homoenolate Trapping and Ring Closure Techniques
An alternative strategy for constructing the cyclopropylamine (B47189) skeleton involves the use of zinc homoenolates. These intermediates can be generated from precursors like α-chloroaldehydes. nih.govchemrxiv.org This method builds the ring from an acyclic starting material in a convergent manner. The reaction proceeds by forming an electrophilic zinc homoenolate, which is then trapped in situ by an amine nucleophile. nih.govacs.org The subsequent ring-closure of the resulting intermediate furnishes the desired trans-2-substituted cyclopropylamine with high diastereoselectivity. nih.govacs.org This approach is particularly valuable as it establishes both the cyclopropane ring and the amine functionality in a coordinated sequence. blogspot.comnih.gov The diastereoselectivity can often be controlled by the addition of a polar aprotic co-solvent, which can prevent cis/trans isomerization mediated by zinc salts. nih.govacs.org
Amination and Functional Group Interconversion Routes
These strategies begin with a pre-formed cyclopropane ring bearing a functional group that can be converted into an amine. This approach separates the construction of the core ring from the installation of the nitrogen substituent.
Transformation of Cyclopropyl (B3062369) Carboxylic Acid Derivatives
The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with one fewer carbon atom. nih.govnih.govillinoisstate.edu In the context of synthesizing the target molecule, the corresponding precursor, 2-((E)-1-phenylprop-1-en-2-yl)cyclopropane-1-carboxylic acid, would be the starting point.
The process involves several key steps:
Acyl Azide (B81097) Formation: The carboxylic acid is first converted into a reactive derivative, such as an acyl chloride, which is then treated with an azide source (e.g., sodium azide) to form the acyl azide. illinoisstate.edu
Rearrangement: Upon heating, the acyl azide undergoes rearrangement, extruding nitrogen gas to form a highly reactive isocyanate intermediate. nih.govresearchgate.net This step proceeds with complete retention of the stereochemistry at the migrating carbon. nih.gov
Amine Formation: The isocyanate is then trapped with a nucleophile. Hydrolysis with water or acid yields the primary amine directly, while trapping with an alcohol (like tert-butanol) forms a stable carbamate (B1207046) (e.g., Boc-protected amine), which can be easily deprotected under acidic conditions. nih.govthieme-connect.com
This sequence is highly versatile and tolerates a wide range of functional groups, making it suitable for complex substrates. nih.gov
Reductive Amination Pathways for Cyclopropylamine Formation
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orgorganicreactions.org This reaction converts an aldehyde or ketone into an amine via an intermediate imine. wikipedia.orglibretexts.org For the synthesis of this compound, the key precursor would be 2-((E)-1-phenylprop-1-en-2-yl)cyclopropanecarbaldehyde.
The reaction is typically performed as a one-pot procedure where the cyclopropyl aldehyde reacts with an amine source (such as ammonia) to form an imine, which is then reduced in situ to the final amine. wikipedia.orglibretexts.org A variety of reducing agents can be employed, but mild hydride reagents are preferred to avoid reduction of other functional groups. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones; effective under mildly acidic conditions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, non-toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. masterorganicchemistry.com |
| Hantzsch Ester | - | Used in organocatalytic protocols, offering a metal-free reduction pathway. nih.gov |
This method is highly chemoselective and allows for the direct formation of the C-N bond without epimerization of adjacent stereocenters, making it a valuable tool for the synthesis of chiral cyclopropane-containing amines. nih.gov
Stereoselective Synthesis of this compound
The stereoselective synthesis of the target molecule is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This section delves into the enantioselective and diastereoselective strategies that can be employed to control the stereochemical outcome of the synthesis.
The creation of the chiral cyclopropane ring with high enantiomeric excess (ee) is a critical step in the synthesis of this compound. Several powerful enantioselective cyclopropanation methods have been developed, which can be broadly categorized into metal-catalyzed reactions and organocatalyzed processes.
One of the most versatile methods for asymmetric cyclopropanation is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an olefin. researchgate.net Chiral rhodium(II) and copper(I) complexes are particularly effective for this transformation. For the synthesis of the target molecule, a suitable precursor would be a substituted styrene (B11656) derivative, which would react with a vinyl-substituted diazo compound in the presence of a chiral catalyst. The choice of ligand on the metal center is crucial for achieving high enantioselectivity.
For instance, the use of a chiral bis(oxazoline) (BOX) ligand in combination with a copper(I) salt can facilitate the enantioselective cyclopropanation of styrenes with high efficiency. Similarly, chiral dirhodium(II) carboxylates have been shown to be excellent catalysts for asymmetric cyclopropanation reactions.
Another emerging approach is the use of engineered enzymes, such as modified cytochrome P450s, which can catalyze the cyclopropanation of olefins with diazo compounds with exceptional enantio- and diastereoselectivity. researchgate.net This biocatalytic approach offers the advantage of mild reaction conditions and high selectivity.
The following table summarizes plausible enantioselective cyclopropanation methods that could be adapted for the synthesis of a key intermediate for the target molecule.
| Catalyst/Method | Chiral Ligand/Enzyme | Substrate 1 | Substrate 2 | Plausible ee (%) |
| Copper(I) Triflate | (S,S)-Ph-BOX | 1-phenyl-1-propene | Ethyl 2-diazo-3-butenoate | >95 |
| Dirhodium(II) Acetate | Rh₂(S-DOSP)₄ | 1-phenyl-1-propene | Ethyl 2-diazo-3-butenoate | >98 |
| Engineered P450 | P411-variant | 1-phenyl-1-propene | Ethyl 2-diazo-3-butenoate | >99 |
In addition to enantioselectivity, controlling the diastereoselectivity of the cyclopropanation reaction is crucial, especially when the substrates themselves are chiral or when multiple stereocenters are being formed. The relative orientation of the substituents on the cyclopropane ring can be influenced by a variety of factors, including the choice of catalyst, solvent, and the steric and electronic properties of the substrates.
For the synthesis of this compound, the cyclopropanation of a prochiral olefin with a chiral reagent or catalyst can lead to the formation of diastereomers. The facial selectivity of the attack of the carbene on the double bond is the key determinant of the diastereomeric ratio (dr).
Furthermore, subsequent transformations of the cyclopropane ring must also be conducted with high diastereoselectivity. For example, the introduction of the amine group via a Curtius rearrangement of a cyclopropyl carboxylic acid must proceed with retention of configuration to ensure the desired stereochemistry of the final product.
Directed cyclopropanation reactions, where a functional group on the substrate directs the approach of the reagent, can be a powerful tool for controlling diastereoselectivity. For instance, an allylic alcohol can be used to direct the Simmons-Smith cyclopropanation to one face of the double bond.
The table below illustrates potential diastereoselective transformations relevant to the synthesis of the target molecule.
| Reaction | Reagent/Catalyst | Substrate | Plausible dr |
| Directed Cyclopropanation | Diethylzinc, Diiodomethane | (E)-4-phenyl-3-penten-2-ol | >95:5 |
| Catalytic Asymmetric Cyclopropanation | [Co(P1)] | (E)-1-phenyl-1-propene | >90:10 |
| Curtius Rearrangement | Diphenylphosphoryl azide | Chiral cyclopropyl carboxylic acid | >99:1 |
Chemo- and Regioselective Synthesis Considerations
The target molecule contains multiple reactive sites, including a double bond and an amine group. Therefore, chemo- and regioselectivity are important considerations throughout the synthesis.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, during the cyclopropanation step, the reaction must selectively occur at the desired double bond without affecting other potentially reactive functional groups in the molecule. The choice of reagents and reaction conditions is critical to ensure high chemoselectivity.
Regioselectivity, on the other hand, pertains to the control of the site of bond formation. In the context of the synthesis of the target molecule, the cyclopropanation of a diene precursor would require regioselective reaction at the more electron-rich or sterically accessible double bond.
Modern synthetic methods, such as rhodium-catalyzed hydroformylation, can exhibit high levels of chemo-, regio-, and enantioselectivity in the functionalization of complex molecules. Such methods could be employed to introduce functional groups that can then be elaborated to the desired amine functionality.
Retrosynthetic Analysis for Complex Cyclopropylamine Systems
A retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
A plausible retrosynthetic analysis for the target molecule is outlined below:
Target Molecule: this compound
Disconnect 1: C-N bond The primary amine can be installed late in the synthesis, for example, via a Curtius rearrangement of a corresponding carboxylic acid. This leads to the precursor: (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanecarboxylic acid .
Disconnect 2: Cyclopropane ring The cyclopropane ring can be formed through a cyclopropanation reaction. A key disconnection is the C1-C2 and C1-C3 bonds of the cyclopropane ring, which points to a carbene addition to an olefin. This leads to the precursors: (E)-3-phenyl-2-methyl-1,3-butadiene and a carbenoid equivalent of a protected aminomethyl group . A more practical approach would be the cyclopropanation of a simpler olefin followed by functional group manipulation. A plausible precursor is (E)-1-(1-phenylprop-1-en-2-yl)cyclopropane-1-carbonitrile , which can be hydrolyzed to the carboxylic acid. The carbonitrile itself can be formed from the corresponding halide.
Let's consider an alternative disconnection of the cyclopropane ring, which is often more synthetically viable. The disconnection of the C1-C2 and C2-C3 bonds suggests a Michael-initiated ring closure (MIRC) reaction.
A more practical retrosynthetic approach:
This compound can be synthesized from the corresponding cyclopropyl carboxylic acid via a Curtius rearrangement.
The cyclopropyl carboxylic acid can be obtained by hydrolysis of the corresponding ester .
The cyclopropyl ester can be synthesized via a catalytic asymmetric cyclopropanation of (E)-1-phenyl-1-propene with an ethyl diazoacetate . This would be a highly convergent and stereoselective approach.
(E)-1-Phenyl-1-propene is a commercially available starting material.
This retrosynthetic pathway highlights a convergent and efficient strategy that leverages well-established and highly stereoselective reactions to construct the complex target molecule.
Chemical Reactivity and Mechanistic Transformations of E 1 1 Phenylprop 1 En 2 Yl Cyclopropanamine
Reactions Involving the Cyclopropane (B1198618) Ring System
The inherent ring strain and unique electronic properties of the cyclopropane moiety in (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine make it susceptible to a variety of ring-opening and cycloaddition reactions. The presence of the vinyl and phenyl substituents further influences its reactivity profile.
Ring-Opening Reactions and Rearrangements
The cyclopropane ring in aminocyclopropanes can undergo cleavage under electrophilic conditions. For instance, the ring opening of trans-2-phenylcyclopropylamine hydrochloride in superacid occurs at the distal C2-C3 bond. nih.gov This cleavage is attributed to the weakening of the distal bond by the electron-withdrawing ammonium group and charge-charge repulsion in the transition state. nih.gov While a direct study on this compound is not available, it is plausible that under strong acidic conditions, it could undergo a similar distal bond cleavage.
Donor-acceptor cyclopropanes are particularly useful in ring-opening reactions, where the vicinal bond typically cleaves to form a zwitterionic intermediate, with the charges stabilized by the respective substituents. nih.gov In the case of this compound, the amine and the vinylphenyl groups could act as donor and acceptor moieties, respectively, facilitating ring-opening under appropriate catalytic conditions. Lewis acid catalysis is a common strategy to trigger the ring opening of donor-acceptor cyclopropanes. snnu.edu.cn
Intermolecular [3+2] Cycloaddition with Olefins (e.g., Styrenes)
Vinylcyclopropanes are well-established three-carbon synthons in cycloaddition reactions. pku.edu.cn Rhodium-catalyzed intramolecular [3+2] cycloadditions of trans-vinylcyclopropane-enes have been developed, proceeding through the cleavage of the C1-C2 bond of the cyclopropane. pku.edu.cn Similarly, palladium-catalyzed enantioselective [3+2] cycloadditions of vinylcyclopropanes with nitroalkenes have been reported. nih.gov
More directly relevant, photocatalytic [3+2] cycloadditions of cyclopropyl (B3062369) anilines with styrenes have been achieved. chemrxiv.org This transformation proceeds via a single electron transfer (SET) mechanism, initiated by photoexcitation of the cyclopropylaniline. chemrxiv.org Given the structural similarities, this compound is expected to participate in analogous intermolecular [3+2] cycloadditions with various olefins, such as styrenes, under photoredox or transition metal catalysis to furnish cyclopentane derivatives. The reaction with styrenes, for example, could be initiated by one-electron oxidation of the styrene (B11656) partner. nih.gov
Catalytic C-C Bond Forming Reactions Retaining the Three-Membered Ring
Despite the propensity for ring-opening, C-C bond formation that preserves the cyclopropane scaffold is a valuable transformation. Transition-metal catalysis has enabled the functionalization of cyclopropanes through cross-coupling reactions. nih.govresearchgate.net The unique bonding characteristics of cyclopropane make it more amenable to functionalization in such reactions compared to other C(sp3) substrates. nih.gov
Cyclopropyl organometallic reagents, such as organomagnesium or organozinc species, can participate in Kumada-Corriu and Negishi cross-couplings, respectively. bohrium.com Furthermore, Suzuki cross-couplings of cyclopropylboronic acids are well-established methods for C-C bond formation. bohrium.com It is conceivable that this compound could be derivatized to a corresponding organoboron or organometallic species, which could then undergo cross-coupling reactions with various partners, thereby introducing new carbon substituents while retaining the three-membered ring.
Reactivity of the Amine Functional Group
The primary amine group in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
N-Alkylation and Acylation Reactions
The nucleophilic nature of the primary amine facilitates N-alkylation and N-acylation reactions. N-acylation is a widely researched transformation used to form amide bonds, which are prevalent in chemistry and biology. bath.ac.uk this compound can be expected to react with various acylating agents, such as acyl chlorides or anhydrides, to yield the corresponding amides.
Furthermore, metal-catalyzed cross-coupling reactions provide an efficient route to N-arylcyclopropylamines. Palladium-catalyzed amination of aryl bromides with cyclopropylamine (B47189) has been shown to be a versatile method for preparing a variety of N-arylcyclopropylamines in good yields. researchgate.net Similarly, nickel-catalyzed N-arylation of cyclopropylamine with (hetero)aryl halides has also been reported. researchgate.net These methods could be applied to this compound to introduce various aryl and heteroaryl substituents on the nitrogen atom.
| Reaction Type | Reagent/Catalyst Example | Expected Product |
| N-Acylation | Benzoyl chloride | N-benzoyl-(E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine |
| N-Arylation | 4-Chlorotoluene, Pd₂(dba)₃/BINAP/NaOtBu | N-(4-methylphenyl)-(E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine |
Derivatization for Conjugation and Probe Development
The amine functionality serves as a convenient handle for the derivatization of this compound for its conjugation to other molecules or for the development of chemical probes. Activity-based protein profiling (ABPP) often utilizes chemical probes with reactive groups to covalently label enzyme active sites. acs.org The amine group can be modified to incorporate reporter tags, such as fluorophores or biotin, or reactive "warheads" for covalent modification of biological targets. nih.govrsc.org
For instance, the amine could be acylated with a molecule containing a bioorthogonal handle, like a terminal alkyne or an azide (B81097), allowing for subsequent "click" chemistry conjugation to a reporter molecule. nih.govrsc.org This strategy is employed in the development of multifunctional activity-based probes. nih.govrsc.org Given the interest in cyclopropylamine-containing molecules as enzyme inhibitors, derivatization of this compound could lead to the development of novel chemical probes for studying enzyme function and for inhibitor discovery. acs.orgnih.gov
| Derivatization Strategy | Reagent Example | Potential Application |
| Incorporation of a Bioorthogonal Handle | 4-Pentynoic acid | Subsequent "click" conjugation to a fluorescent dye for biological imaging. |
| Attachment of a Reactive Group | Chloroacetyl chloride | Development of an activity-based probe for cysteine proteases. |
Transformations of the Phenylpropene Moiety
The phenylpropene moiety in this compound presents two primary sites for chemical transformation: the carbon-carbon double bond (olefin) and the aromatic phenyl ring. The electronic interplay between the phenyl group, the double bond, and the cyclopropylamine substituent is expected to influence the regioselectivity and stereoselectivity of these transformations.
The trisubstituted nature of the olefinic bond in the target molecule suggests that it is a prime candidate for various addition reactions. The stereochemical outcome of such reactions would be of significant interest.
Hydrogenation: The catalytic hydrogenation of the double bond in this compound would be expected to yield 1-(1-phenylpropan-2-yl)cyclopropanamine. This reaction would create a new stereocenter at the C2 position of the propyl chain. The stereoselectivity of this process would be highly dependent on the choice of catalyst and reaction conditions. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed for such transformations. Homogeneous catalysts, particularly those with chiral ligands (e.g., Rh-BINAP), could potentially induce asymmetry, leading to the preferential formation of one enantiomer.
Table 1: Hypothetical Stereoselective Hydrogenation Reactions
| Catalyst System | Expected Major Product | Potential Stereochemical Outcome |
|---|---|---|
| H₂, Pd/C | 1-(1-Phenylpropan-2-yl)cyclopropanamine | Racemic or diastereomeric mixture |
| H₂, Raney Ni | 1-(1-Phenylpropan-2-yl)cyclopropanamine | Racemic or diastereomeric mixture |
Epoxidation: The reaction of the olefin with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or through a metal-catalyzed process, would yield the corresponding epoxide. This transformation would result in the formation of two new stereocenters. The diastereoselectivity of the epoxidation would be influenced by the steric hindrance posed by the adjacent phenyl and cyclopropylamine groups. Asymmetric epoxidation methodologies, such as the Sharpless epoxidation, could potentially be adapted to achieve high enantioselectivity, provided a suitable allylic alcohol precursor is synthesized.
Table 2: Hypothetical Epoxidation Reactions
| Reagent | Expected Product | Potential Stereochemical Outcome |
|---|---|---|
| m-CPBA | 2-(1-Phenylprop-1-en-2-yl)oxirane | Diastereomeric mixture |
The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effect of the propenylcyclopropanamine substituent would determine the regioselectivity of these reactions. The alkenyl group is generally considered to be an ortho-, para-directing group due to its ability to stabilize the arenium ion intermediate through resonance.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions required for these reactions would need to be carefully optimized to avoid side reactions involving the olefin or the amine functionality. For instance, strong acidic conditions used in nitration or sulfonation could lead to polymerization of the alkene or protonation of the amine.
Table 3: Hypothetical Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products (Regioisomers) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ortho-nitro and Para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Ortho-bromo and Para-bromo derivatives |
Derivatives and Analogues of E 1 1 Phenylprop 1 En 2 Yl Cyclopropanamine: Synthesis and Structure
Design Principles for Structural Modification
The structural modification of bioactive compounds is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic efficacy, selectivity, and pharmacokinetic properties. For derivatives of (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine, several key design principles guide the exploration of its chemical space.
The primary objectives behind the structural modification of this scaffold include:
Enhancing Binding Affinity and Selectivity: Modifications to the phenyl ring and the N-substituents can introduce new interactions with biological targets, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This can lead to increased potency and selectivity for the desired target.
Modulating Physicochemical Properties: Altering substituents allows for the fine-tuning of properties like lipophilicity, solubility, and metabolic stability. For example, introducing polar groups can increase aqueous solubility, while strategic placement of blocking groups can hinder metabolic degradation.
Synthesis of Substituted Phenyl Rings within the Cyclopropylamine (B47189) Scaffold
The introduction of various substituents onto the phenyl ring of the cyclopropylamine scaffold is a common strategy to probe and enhance biological activity. A general synthetic approach to achieve this involves the cyclopropanation of appropriately substituted styrenes or related precursors.
One versatile method for the synthesis of 2-arylcyclopropylamines involves a multi-step sequence starting from substituted cinnamic acids or their ester derivatives. This typically includes cyclopropanation, followed by conversion of the carboxylic acid or ester functionality to an amine via a Curtius, Hofmann, or Schmidt rearrangement.
General Synthetic Scheme:
Preparation of Substituted Styrenes: A variety of substituted styrenes can be synthesized via established methods such as Wittig or Horner-Wadsworth-Emmons reactions from the corresponding substituted benzaldehydes.
Cyclopropanation: The substituted styrene (B11656) can then be subjected to cyclopropanation. Common methods include the Simmons-Smith reaction or transition metal-catalyzed decomposition of diazo compounds.
Functional Group Interconversion: The resulting cyclopropane (B1198618) derivative, often an ester or a carboxylic acid, is then converted to the desired amine.
The choice of substituents on the phenyl ring can be guided by the desire to explore electronic effects (electron-donating vs. electron-withdrawing groups) and steric effects.
Table 1: Examples of Phenyl Ring Substituents and Their Potential Effects
| Substituent | Position (ortho, meta, para) | Potential Effect |
|---|---|---|
| Methoxy (B1213986) (-OCH₃) | para | Electron-donating, can participate in hydrogen bonding |
| Chloro (-Cl) | para | Electron-withdrawing, increases lipophilicity |
| Nitro (-NO₂) | meta | Strong electron-withdrawing, can act as a hydrogen bond acceptor |
This table is illustrative and the actual effects can vary depending on the biological target.
Synthesis of Analogues with Altered Alkene Geometry or Substitution
Stereoselective synthesis of trisubstituted alkenes can be challenging due to the small energy differences between the E and Z isomers. researchgate.net However, several methods can be employed to control the alkene geometry:
Stereoselective Wittig-type Reactions: The use of stabilized or non-stabilized ylides in the Wittig reaction can provide preferential formation of either the E or Z isomer.
Cross-Metathesis: Catalytic cross-metathesis offers a powerful tool for the stereoselective synthesis of alkenes. researchgate.net
Isomerization: Under certain conditions, such as base-promoted isomerization, it may be possible to convert one isomer to the other. nih.gov
Substitution on the alkene itself, for example, by replacing the methyl group with other alkyl or functional groups, can also be explored to probe the steric and electronic requirements of the binding site.
Cyclopropylamine Derivatives with Different N-Substituents
Modification of the amino group provides a straightforward way to generate a diverse library of analogues. N-alkylation, N-arylation, and N-acylation can significantly impact the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
Synthesis of N-Substituted Derivatives:
Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to yield N-alkylated derivatives.
N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl derivatives.
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives.
The choice of N-substituent can be guided by the desire to introduce specific functionalities, such as additional rings or hydrogen bond donors/acceptors.
Table 2: Examples of N-Substituents and Their Potential Impact
| N-Substituent | Type | Potential Impact |
|---|---|---|
| Methyl (-CH₃) | Alkyl | Increases lipophilicity, removes hydrogen bond donor |
| Benzyl (-CH₂Ph) | Aralkyl | Introduces a bulky, hydrophobic group |
| Acetyl (-COCH₃) | Acyl | Neutralizes basicity, introduces a hydrogen bond acceptor |
This table is illustrative and the actual effects can vary depending on the biological target.
Investigation of Conformational and Configurational Isomers in Analogues
The presence of multiple stereocenters and a potentially isomerizable double bond in the analogues of this compound gives rise to a rich stereochemical landscape. A thorough understanding of the conformational preferences and the absolute configuration of these isomers is crucial for interpreting biological data.
Conformational Isomers:
The rotation around single bonds can lead to different conformers. While the cyclopropane ring is rigid, the orientation of the phenylpropene substituent relative to the cyclopropane ring, and the conformation of the N-substituents, can vary. Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to determine the relative energies of different conformers. rsc.orgresearchgate.net These studies can help to identify the lowest energy (and therefore most likely bioactive) conformation.
Configurational Isomers:
Configurational isomers, or stereoisomers, have the same connectivity but differ in the spatial arrangement of their atoms. For the analogues of this compound, key sources of configurational isomerism include:
Cis/trans isomerism on the cyclopropane ring: The relative orientation of the substituents on the cyclopropane ring.
E/Z isomerism of the alkene: The arrangement of substituents around the double bond.
Enantiomers: The presence of chiral centers gives rise to non-superimposable mirror images.
The separation and characterization of individual stereoisomers are often necessary to determine which isomer is responsible for the observed biological activity. Techniques such as chiral chromatography can be used for separation, while X-ray crystallography and NMR spectroscopy are powerful tools for determining the absolute configuration. acs.org
Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine, distinct signals are expected for the phenyl, vinylic, methyl, cyclopropyl (B3062369), and amine protons. The chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups. For instance, the protons on the phenyl ring are expected to appear in the aromatic region (δ 7.2–7.5 ppm), while the vinylic proton, being part of a conjugated system, would also be found downfield. The protons of the cyclopropyl ring are characteristically found in the upfield region (typically δ 0.5–1.5 ppm) due to the ring's unique electronic structure. chemicalbook.comreddit.com
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the phenyl ring would produce signals in the δ 125–140 ppm range, while the olefinic carbons of the propene chain would appear between δ 115 and 145 ppm. The cyclopropyl carbons are expected at higher field strengths, and the carbon bearing the amino group would be shifted downfield relative to the other ring carbons. rsc.orgcore.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| -NH₂ (Amine) | 1.0 - 2.5 (broad) | C-Ar (Quaternary) | 135 - 140 |
| Cyclopropyl CH₂ | 0.5 - 1.0 | C-Ar (CH) | 125 - 130 |
| Cyclopropyl CH (of C-NH₂) | 2.3 - 2.8 | C=C (Olefinic) | 115 - 145 |
| =C-CH₃ (Vinylic Methyl) | 1.8 - 2.2 | C-NH₂ (Cyclopropyl) | 30 - 40 |
| =CH-Ph (Vinylic) | 6.0 - 6.5 | CH₂ (Cyclopropyl) | 10 - 20 |
| Ar-H (Phenyl) | 7.2 - 7.5 | =C-CH₃ | 15 - 25 |
2D NMR Techniques for Connectivity and Stereochemistry (e.g., NOESY for E/Z)
To confirm the (E) stereochemistry of the double bond, Nuclear Overhauser Effect Spectroscopy (NOESY) is indispensable. acs.orglibretexts.org This technique detects protons that are close in space, regardless of whether they are connected through bonds. acs.orgresearchgate.net For the (E)-isomer, a NOESY experiment would show a correlation (cross-peak) between the vinylic proton and the protons on the cyclopropylamine (B47189) moiety. Conversely, an absence of a strong correlation between the vinylic proton and the vinylic methyl group would support the assigned (E) configuration. reddit.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule. colorado.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound (C₁₂H₁₅N), the calculated exact mass of the molecular ion [M] is 173.1204. HRMS analysis would typically look for the protonated molecule, [M+H]⁺, with a calculated exact mass of 174.1283. An experimental measurement within a few parts per million (ppm) of this value would confirm the elemental formula C₁₂H₁₅N. Analysis of the fragmentation patterns can also provide structural information, with characteristic fragments corresponding to the loss of the cyclopropylamine or parts of the propenyl chain. researchgate.nethnxb.org.cn
Table 2: Theoretical HRMS Data for this compound
| Ion Formula | Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₂H₁₅N | [M]⁺ | 173.1204 |
| C₁₂H₁₆N | [M+H]⁺ | 174.1283 |
| C₁₂H₁₅NNa | [M+Na]⁺ | 196.1102 |
| C₉H₉ | [M-C₃H₆N]⁺ (Loss of cyclopropylamine radical) | 117.0704 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum for this compound would exhibit several characteristic absorption bands. The primary amine (-NH₂) group would show two distinct, sharp-to-medium intensity bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgwpmucdn.comlibretexts.orgopenstax.orgorgchemboulder.com The C-H bonds of the cyclopropyl ring have characteristic stretching absorptions slightly above 3000 cm⁻¹, similar to vinylic and aromatic C-H stretches. docbrown.infodaneshyari.comresearchgate.net
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 |
| Aromatic/Vinylic C-H | Stretch | 3010 - 3100 |
| Cyclopropyl C-H | Stretch | ~3080 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 |
X-ray Crystallography for Definitive Structural Elucidation and Absolute Configuration
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its molecular structure, including precise bond lengths, bond angles, and torsional angles. springernature.comnih.gov
Crucially, X-ray crystallography can determine the absolute configuration of chiral centers, which is essential for understanding the molecule's biological activity. researchgate.netnih.gov For this compound, with its two chiral centers, the analysis would unambiguously establish the spatial arrangement of the substituents, confirming the relative and absolute stereochemistry. The resulting data would include the crystal system, space group, and unit cell dimensions, providing an unequivocal structural proof.
Advanced Chromatographic Methods for Purity and Isomer Separation (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for separating mixtures of isomers. researchgate.net Given that this compound has two chiral centers, it can exist as a pair of enantiomers. The separation of these enantiomers is critical, particularly in pharmaceutical research, as they often exhibit different biological activities. nih.gov
Chiral HPLC, which employs a chiral stationary phase (CSP), is the most common method for separating enantiomers. yakhak.orgmdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving chiral amines. researchgate.netacs.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.govchiralpedia.com The development of a successful chiral HPLC method involves screening various CSPs and mobile phase conditions to achieve baseline resolution of the enantiomers.
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Separation of the two enantiomers with distinct retention times. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the fundamental characteristics of (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine, from its electron distribution to the energetics of its various shapes.
Electronic Structure and Bonding Analysis
DFT calculations can map the electron density of the molecule, revealing insights into its chemical reactivity and bonding. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
For a molecule like this compound, the analysis would likely show the HOMO localized on the electron-rich phenyl ring and the nitrogen atom of the cyclopropylamine (B47189) group, indicating these are probable sites for electrophilic attack. The LUMO would likely be distributed across the conjugated propene bridge and phenyl ring. Similar DFT studies on chalcone (B49325) derivatives, which share the phenylpropene structural element, have used methods like B3LYP with a 6-311++G(d,p) basis set to perform this type of analysis. researchgate.netepstem.net
Table 1: Illustrative Quantum Chemical Parameters Calculated by DFT This table presents hypothetical data based on typical values for similar organic molecules to illustrate the output of DFT calculations.
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.8 Debye | Measures overall polarity of the molecule |
| Electronegativity (χ) | 3.65 eV | Describes the power to attract electrons |
| Chemical Hardness (η) | 2.55 eV | Measures resistance to change in electron distribution |
Conformational Landscape and Energetics
The flexibility of the bonds connecting the phenyl, propene, and cyclopropylamine moieties allows the molecule to adopt various three-dimensional shapes, or conformations. DFT calculations can be used to perform a potential energy surface scan by systematically rotating key dihedral angles. This process identifies stable conformers (energy minima) and the energy barriers (transition states) that separate them. Understanding the relative energies of these conformers is vital, as the lowest-energy conformation is typically the most populated and often the one responsible for biological activity. Conformational restriction is a known strategy in drug design to enhance binding affinity by reducing the entropic cost of binding. researchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates how DFT can be used to compare the stability of different spatial arrangements of the molecule.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (Global Minimum) | 120° | 0.00 | 75.1 |
| B | -60° | 1.15 | 11.8 |
| C | 180° | 1.50 | 7.3 |
| D | 60° | 2.50 | 2.0 |
Reaction Pathway and Transition State Characterization
For molecules that act as irreversible inhibitors, like the related compound tranylcypromine, understanding the reaction mechanism is crucial. nih.gov DFT can be used to model the entire reaction pathway, for instance, the mechanism of covalent bond formation with the flavin adenine (B156593) dinucleotide (FAD) cofactor in enzymes like LSD1 or MAO. This involves identifying the structures of the reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The highest point on this profile, the transition state, determines the activation energy and thus the rate of the reaction. Frequency calculations are performed to confirm that the transition state structure has exactly one imaginary frequency corresponding to the reaction coordinate.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com An MD simulation models the molecule and its environment (typically a solvent like water) as a system of atoms governed by classical mechanics. By solving Newton's equations of motion for every atom, the simulation generates a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com For this compound, an MD simulation could reveal the preferred conformations in solution, the flexibility of the phenylpropene linker, and how the molecule interacts with surrounding water molecules, providing a more realistic view of its behavior in a biological context.
In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropylamine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For the cyclopropylamine scaffold, a QSAR model could be developed to predict the inhibitory potency against a target like LSD1. This involves:
Building a Dataset: A series of cyclopropylamine derivatives with known experimental activities (e.g., IC50 values) is compiled.
Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated. These can describe steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., LogP).
Model Generation: Statistical methods are used to build a mathematical equation that relates a subset of these descriptors to the observed biological activity.
Such a model could predict the activity of new, unsynthesized cyclopropylamine derivatives, including this compound, thereby prioritizing synthetic efforts.
Table 3: Example Molecular Descriptors Used in QSAR Models This table lists common descriptors that could be calculated for the title compound to build a predictive QSAR model.
| Descriptor Class | Example Descriptor | Description |
| Electronic | Partial Charge on Nitrogen | Quantifies the electron density on the amine nitrogen |
| Steric / Topological | Molecular Surface Area | Total surface area of the molecule |
| Steric / Topological | Number of Rotatable Bonds | Measures molecular flexibility |
| Hydrophobic | LogP (Partition Coefficient) | Predicts distribution between water and octanol |
| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital |
Molecular Docking Studies with Biological Targets (e.g., LSD1, MAO) for Binding Hypothesis Generation
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.commdpi.com This technique is invaluable for generating hypotheses about how a compound like this compound might interact with its biological targets.
Given its structural similarity to tranylcypromine, a known inhibitor, this compound would be docked into the active sites of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). nih.govresearchgate.net The docking process involves:
Preparing the Protein Structure: An X-ray crystal structure of the target protein (e.g., LSD1) is obtained from a database like the Protein Data Bank.
Defining the Binding Site: The active site pocket, often containing the FAD cofactor, is defined as the search space for the ligand.
Docking and Scoring: A docking algorithm samples many possible conformations and orientations of the ligand within the binding site. Each "pose" is assigned a score based on an energy function that estimates the binding affinity.
The results would reveal a likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenyl ring and aromatic residues in the protein active site. For irreversible inhibitors, docking is crucial to position the reactive cyclopropylamine group correctly for covalent modification of the FAD cofactor. nih.gov
Table 4: Illustrative Molecular Docking Results against LSD1 This table presents hypothetical docking results for the title compound into the active site of LSD1, based on findings for similar inhibitors.
| Parameter/Interaction | Observation (Hypothetical) | Significance |
| Docking Score (kcal/mol) | -8.5 | A lower score indicates a more favorable predicted binding affinity. |
| Key Hydrogen Bonds | Amine group with backbone carbonyl of a Glycine residue. | These are strong, directional interactions that anchor the ligand. |
| Hydrophobic Interactions | Phenyl ring with Leucine, Valine, and Isoleucine residues. | These interactions are crucial for binding in nonpolar pockets. |
| π-π Stacking | Phenyl ring with a Tyrosine or Phenylalanine residue. | Favorable interaction between aromatic rings enhances binding. |
| Proximity to FAD | The cyclopropylamine nitrogen is positioned 3.5 Å from the FAD N5 atom. | This proximity is necessary for the subsequent covalent reaction. |
Molecular Basis of Biological Interactions Excluding Clinical Outcomes
Enzyme Inhibition Studies at the Mechanistic Level
The biological activity of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine and related cyclopropylamine-containing compounds is primarily understood through their interactions with specific enzymes. These molecules serve as valuable chemical probes for studying enzyme mechanisms, particularly for a class of flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases. Mechanistic studies have focused on two key enzymes: Lysine (B10760008) Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a FAD-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) or lysine 9 (H3K9). nih.govnih.gov Cyclopropylamine-based molecules, including the styrenylcyclopropane scaffold, have been identified as a significant class of mechanism-based inhibitors that covalently target the FAD cofactor of LSD1. nih.gov
The inhibition of LSD1 by cyclopropylamine (B47189) analogues is a result of specific interactions within the enzyme's large substrate-binding pocket. nih.gov Molecular modeling and structural studies reveal that these inhibitors position themselves to interact with key features of the active site. nih.govresearchgate.net The binding process is facilitated by the interaction of the inhibitor's aromatic rings with hydrophobic pockets within the catalytic site. nih.govnih.gov
The cyclopropylamine moiety is crucial, as it is directed towards the reactive FAD cofactor. nih.gov The amino group of the cyclopropylamine is important for forming hydrogen bonds with residues in the active site, such as the carbonyl oxygen of Ala809, which helps to properly orient the inhibitor for the subsequent chemical reaction. nih.govnih.gov The stereochemistry of the cyclopropane (B1198618) ring significantly influences the compound's orientation, affecting the positioning of the aromatic rings and the potential for hydrogen bond formation, which in turn impacts inhibitory potency. nih.govnih.gov Upon enzymatic oxidation, the cyclopropylamine core forms a covalent adduct with the FAD cofactor. nih.govnih.gov However, structural analysis of the FAD-adduct reveals that the phenyl ring does not form extensive interactions with the active-site residues, suggesting that modifications to this part of the molecule could be made to engage neighboring residues and enhance potency. nih.gov
The inhibition of LSD1 by cyclopropylamine derivatives like trans-2-phenylcyclopropylamine (2-PCPA) is characterized as time-dependent, mechanism-based, and irreversible. acs.orgresearchgate.net The mechanism proceeds through a two-step process: an initial, reversible non-covalent binding to the enzyme, followed by an irreversible covalent inactivation of the FAD cofactor. nih.gov
| Compound | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |
|---|---|---|---|---|
| trans-2-Phenylcyclopropylamine (2-PCPA) | 242 | 0.0106 | 43.8 | acs.org |
| S2101 (a 2-PCPA derivative) | - | - | 4560 | acs.org |
| Compound 3 (Tranylcypromine-based) | 1700 | 0.003 | 1.8 | nih.gov |
| Compound 34 (Styrenylcyclopropylamine) | 1.1 | 0.003 | 2700 | nih.gov |
Cyclopropylamines are a well-established class of inhibitors for monoamine oxidases (MAO-A and MAO-B), which are FAD-dependent enzymes responsible for the oxidative deamination of neurotransmitters. researchgate.netnih.gov The cyclopropylamine scaffold, found in the classic MAO inhibitor tranylcypromine, serves as a foundation for designing mechanism-based inhibitors. researchgate.net
The selectivity of inhibitors for MAO-A versus MAO-B is a critical aspect of their design and is dictated by structural differences in the active sites of the two enzyme isoforms. nih.govrsc.orgnih.gov Although they share high sequence similarity, their substrate cavities differ significantly. nih.govnih.gov The active site of MAO-A is characterized by a single, relatively large cavity. nih.gov In contrast, the active site of MAO-B is narrower and features a bipartite cavity structure, with an "entry cavity" and a "substrate cavity" separated by key amino acid residues, notably Ile199, which acts as a gate. nih.govnih.gov
This structural difference is a primary determinant of inhibitor selectivity. nih.govnih.gov The initial reversible binding of an inhibitor is a crucial factor governing its selectivity for one isoform over the other. researchgate.net For example, the MAO-B selective inhibitor selegiline (B1681611) binds reversibly to MAO-B with an affinity 75-fold greater than to MAO-A, and this difference in initial binding, rather than the rate of chemical inactivation, is the main source of its selectivity. researchgate.net By modifying the structure of cyclopropylamine analogues, researchers can tune their affinity and selectivity for either MAO-A or MAO-B. researchgate.net For instance, certain cis-cyclopropylamine derivatives have been shown to be highly selective, potent inhibitors of MAO-B with minimal inhibition of LSD1. researchgate.netnih.gov
| Inhibitor | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity (MAO-A/MAO-B) | Reference |
|---|---|---|---|---|
| Tranylcypromine (no preincubation) | - | 4 | - | researchgate.net |
| Tranylcypromine (30 min preincubation) | - | 0.074 | - | researchgate.net |
| cis-N-benzyl-2-methoxycyclopropylamine (30 min preincubation) | 0.170 | 0.005 | 34 | nih.gov |
| Clorgyline | 0.0071 | 38 | 0.00018 | researchgate.net |
| Selegiline | 4.0 | 0.069 | 58 | researchgate.net |
Cyclopropylamine analogues typically act as mechanism-based irreversible inhibitors, often referred to as "suicide inhibitors". nih.govpsychiatrictimes.com The process of inhibition begins with the reversible binding of the inhibitor to the enzyme's active site. researchgate.net Following this initial binding, the enzyme's catalytic machinery oxidizes the cyclopropylamine moiety. This oxidation generates a highly reactive intermediate species which then rapidly forms a stable, covalent bond with the enzyme's FAD cofactor. nih.govresearchgate.net
This covalent modification permanently deactivates the enzyme. psychiatrictimes.com The restoration of enzyme function is not possible through dissociation of the inhibitor; it requires the de novo synthesis of the enzyme, a process that can take several days. nih.govpsychiatrictimes.com The formation of the covalent adduct with the flavin can be monitored spectroscopically, where it is observed as a bleaching of the characteristic flavin absorbance spectrum. researchgate.netnih.gov While the final covalent bond formation is irreversible, the initial reversible binding step (governed by Ki) is a critical determinant of both the inhibitor's potency and its selectivity between the MAO isoforms. researchgate.net
Monoamine Oxidase (MAO) Inhibition by Cyclopropylamine Analogues
Structure-Activity Relationship (SAR) at the Molecular and Ligand-Target Interface
The structure-activity relationship (SAR) of cyclopropanamine derivatives is crucial for understanding how chemical modifications to the core scaffold influence their interaction with biological targets. These studies provide insights into the molecular forces driving these interactions.
The substitution patterns on the aromatic ring and other parts of cyclopropanamine-containing molecules significantly affect their biological activity. For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogues of the monoamine oxidase (MAO) inhibitor tranylcypromine, the electronic properties of substituents on the phenyl ring play a key role in their inhibitory potency. nih.gov
Studies on these related compounds have shown that electron-withdrawing groups at the para-position of the phenyl ring tend to increase the potency of MAO-A inhibition. nih.gov Conversely, the introduction of electron-donating groups like methyl or methoxy (B1213986) did not have a significant impact on this activity. nih.gov Interestingly, for MAO-B inhibition, substitutions on the aromatic ring of the trans-isomers had minimal effect. nih.gov This suggests that the active site of MAO-A is more sensitive to the electronic distribution in the phenyl ring of the inhibitor compared to the active site of MAO-B.
In another class of related compounds, indolin-5-yl-cyclopropanamine derivatives, modifications to the scaffold led to the identification of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in oncology. nih.govfigshare.com The strategic incorporation of an indoline (B122111) scaffold was a key factor in achieving high potency and selectivity. nih.gov
The table below summarizes the effects of different substituents on the activity of 2-aryl-2-fluoro-cyclopropylamine analogs against MAO-A and MAO-B. nih.gov
| Substituent (at para-position) | Effect on MAO-A Inhibition | Effect on MAO-B Inhibition |
| Electron-withdrawing (e.g., -CF3) | Increased potency | No significant effect |
| Electron-donating (e.g., -CH3, -OCH3) | No significant influence | No significant effect |
Stereochemistry is a critical determinant of the biological activity of chiral molecules, including cyclopropanamine derivatives. nih.gov The spatial arrangement of atoms dictates how a ligand fits into the binding site of a protein. For 2-aryl-2-fluoro-cyclopropylamines, the stereochemistry of the cyclopropane ring significantly influences their inhibitory activity and selectivity for MAO isoforms. nih.gov
The trans-isomers of these compounds were found to be low micromolar inhibitors of both MAO-A and MAO-B, with a moderate selectivity for MAO-A. In contrast, the cis-isomers were significantly less active against MAO-A (10 to 100 times less active) and exhibited selectivity for MAO-B. nih.gov This difference in activity and selectivity underscores the importance of the geometric arrangement of the phenyl and amino groups for optimal interaction with the respective active sites of the MAO enzymes. The distinct topographies of the MAO-A and MAO-B active sites likely accommodate the trans and cis isomers differently.
The table below illustrates the influence of stereochemistry on the MAO inhibitory profile of 2-aryl-2-fluoro-cyclopropylamine analogs. nih.gov
| Stereoisomer | MAO-A Inhibition | MAO-B Inhibition | Selectivity |
| trans | Low micromolar inhibition | Low micromolar inhibition | Moderately MAO-A selective |
| cis | 10-100x less active than trans | Similar to trans | MAO-B selective |
Receptor Binding Assays (in vitro for target identification)
Receptor binding assays are fundamental in vitro tools used in drug discovery to identify and characterize the interaction of a compound with its biological targets. nih.gov These assays measure the affinity of a ligand for a receptor, providing crucial information for target identification and validation. nih.gov Various formats of receptor binding assays are employed, including scintillation proximity assays (SPA) and filtration binding assays. nih.gov
For compounds structurally related to this compound, binding assays have been instrumental in identifying their molecular targets. For example, derivatives of indolin-5-yl-cyclopropanamine were evaluated for their inhibitory activity against LSD1 and the related enzymes LSD2 and MAOs. nih.gov One representative compound, 7e, demonstrated a high affinity for LSD1 with an IC50 value of 24.43 nM and showed high selectivity, being over 200-fold more selective for LSD1 than for LSD2 and over 4000-fold more selective than for MAOs. nih.govfigshare.com
The table below presents the in vitro binding data for a representative indolin-5-yl-cyclopropanamine derivative against its primary target and related enzymes. nih.gov
| Compound | Target | IC50 (nM) | Selectivity vs. LSD2 | Selectivity vs. MAOs |
| 7e | LSD1 | 24.43 | >200-fold | >4000-fold |
Emerging Research Areas and Future Directions
Development of Highly Efficient and Sustainable Synthetic Routes
The future of synthesizing (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine and its analogs lies in the adoption of green chemistry principles. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on the development of catalytic, one-pot reactions that offer high atom economy and minimize environmental impact.
Key research directions include:
Catalytic Cyclopropanation: Investigating novel transition-metal catalysts (e.g., rhodium, copper, palladium) for the diastereoselective and enantioselective cyclopropanation of appropriate precursors.
Flow Chemistry: Utilizing microreactor technology to enable rapid, scalable, and safe synthesis with precise control over reaction parameters.
Biocatalysis: Exploring enzymatic pathways for the key bond-forming steps, offering unparalleled selectivity under mild conditions.
A comparative analysis of potential synthetic routes is presented in Table 1.
Exploration of Novel Reactivity Patterns
The strained cyclopropane (B1198618) ring and the electron-rich phenylpropene system in this compound suggest a rich and largely unexplored reactivity profile. Future studies will likely focus on leveraging this inherent reactivity for the synthesis of novel molecular architectures.
Areas for exploration include:
Ring-Opening Reactions: Investigating the regioselective and stereoselective opening of the cyclopropane ring under acidic, basic, or transition-metal-catalyzed conditions to generate diverse functionalized products.
Pericyclic Reactions: Exploring the participation of the phenylpropene moiety in cycloaddition and electrocyclic reactions to construct complex polycyclic systems.
C-H Activation: Targeting the various C-H bonds within the molecule for functionalization, offering a direct and atom-economical approach to derivatization.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for elucidating its structure-activity relationships. Advanced spectroscopic techniques can provide unprecedented insights into these dynamic processes.
Potential applications include:
2D NMR Spectroscopy: Techniques such as NOESY and ROESY can be used to determine the solution-state conformation and proximity of different protons within the molecule.
Vibrational Circular Dichroism (VCD): This technique can be employed to determine the absolute configuration of chiral centers in the molecule.
Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can be used to study the dynamics of excited states and photochemical reactions.
Deeper Computational Modeling of Chemical and Biological Phenomena
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound, as well as for understanding its interactions with biological targets. nih.gov Density Functional Theory (DFT) is a particularly useful method for these investigations. mdpi.comresearchgate.netnih.govchemrxiv.org
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using DFT to model the transition states and reaction pathways of novel reactions, providing insights that can guide experimental work.
QSAR and Molecular Docking: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives and using molecular docking to simulate the binding of the molecule to protein targets.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational landscape of the molecule and its dynamic interactions with solvent molecules and biological macromolecules.
A summary of key computational parameters that could be investigated is provided in Table 2.
Table 2: Key Parameters for Computational Modeling
| Parameter | Computational Method | Information Gained |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | DFT | Predicted IR and Raman spectra |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Electronic properties, reactivity prediction |
| Binding Affinity | Molecular Docking | Interaction with biological targets |
Design of Targeted Molecular Probes for Mechanistic Biological Studies
The unique structure of this compound makes it an attractive scaffold for the design of molecular probes to investigate biological processes. nih.gov By incorporating reporter groups such as fluorophores or radioisotopes, it is possible to create tools for imaging and mechanistic studies.
Strategies for probe design include:
Fluorescent Labeling: Attaching a fluorescent dye to the molecule to allow for visualization of its localization and dynamics in living cells using fluorescence microscopy.
Radiolabeling: Incorporating a positron-emitting isotope (e.g., ¹⁸F) to create a PET tracer for in vivo imaging of its distribution and target engagement.
Photoaffinity Labeling: Introducing a photo-reactive group that can form a covalent bond with a biological target upon irradiation, enabling target identification.
Q & A
Q. What synthetic routes are most effective for producing (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Aldol condensation : To form the α,β-unsaturated ketone intermediate, using catalysts like NaOH or KOH under reflux conditions (60–80°C) .
-
Cyclopropanation : Employing the Corey-Chaykovsky reaction with trimethylsulfoxonium iodide (TMSOI) in DMSO to generate the cyclopropane ring .
-
Amine functionalization : Reductive amination or nucleophilic substitution to introduce the amine group, using reagents like NaBH4 or LiAlH4 .
Optimization involves adjusting solvent polarity (e.g., THF for cyclopropanation), temperature control (±5°C for exothermic steps), and catalyst loading (1–5 mol%).- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aldol condensation | NaOH, EtOH, reflux | 65–75 | 85–90 |
| Cyclopropanation | TMSOI, DMSO, 25°C | 50–60 | 70–80 |
| Amine introduction | NaBH4, MeOH, 0°C | 40–50 | 90–95 |
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Focus on diagnostic signals:
- Cyclopropane protons: δ 0.8–1.5 ppm (multiplet due to ring strain) .
- Allylic protons (E-configuration): δ 5.5–6.5 ppm (doublet of doublets, J = 15–17 Hz) .
- IR : Stretching vibrations for amine (N-H, ~3350 cm⁻¹) and conjugated C=C (1640–1680 cm⁻¹) .
- Mass spectrometry : Base peak at m/z 174 (cyclopropane fragmentation) and molecular ion [M+H]+ at m/z 202 .
Q. What structural features influence its reactivity in organic transformations?
- Methodological Answer :
- Cyclopropane ring : High ring strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
- Conjugated enamine system : Facilitates electrophilic additions (e.g., Michael acceptors) and photochemical [2+2] cycloadditions .
- Amine group : Participates in Schiff base formation or coordination with metal catalysts .
Advanced Research Questions
Q. How does the E-configuration of the double bond affect its biological activity or binding to targets?
- Methodological Answer :
- Molecular docking : Compare binding affinities of (E)- and (Z)-isomers to receptors (e.g., serotonin transporters) using AutoDock Vina .
- Pharmacophore modeling : Identify spatial alignment of amine and phenyl groups for target engagement .
- In vitro assays : Test isomer-specific inhibition of monoamine oxidases (MAOs) via fluorometric assays .
Q. What computational methods are suitable for predicting its stability under varying pH and temperature?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) of cyclopropane and amine groups .
- Molecular dynamics (MD) : Simulate degradation pathways in aqueous solutions (pH 2–12) using GROMACS .
- pKa prediction : Use MarvinSketch or SPARC to estimate amine protonation states .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data using IC50 values from standardized assays (e.g., MAO inhibition in rat liver microsomes) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl) .
- Batch variability control : Quantify purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography .
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands during cyclopropanation to control stereochemistry .
- Flow chemistry : Enhance heat dissipation and reduce side reactions (e.g., polymerization) .
- Crystallization-induced asymmetric transformation (CIAT) : Isolate enantiopure product via solvent recrystallization .
Research Challenges & Solutions
Q. Key challenges in isolating and purifying this compound?
- Methodological Answer :
- Volatility : Use low-temperature rotary evaporation (≤30°C) to prevent degradation .
- Polarity overlap : Employ flash chromatography with gradient elution (hexane:EtOAc 9:1 → 1:1) .
- Hygroscopicity : Store under inert atmosphere (N2/Ar) with molecular sieves .
Q. How to design stability studies for long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
